(-)-Sedamine

Enzyme Inhibition Plant Amine Oxidase Alkaloid Pharmacology

Researchers requiring stereochemically defined (-)-sedamine for reproducible asymmetric synthesis validation or enzyme inhibition studies face supply uncertainty with racemic or diastereomeric mixtures. This (1S,2S)-configured alkaloid, isolated from Sedum species, provides the exact stereochemistry mandatory for benchmark performance. • Validated synthetic benchmark: 95% ee achievable via organocatalytic routes, enabling rigorous methodology assessment. • Selective enzyme probe: Stronger competitive inhibitor of pea seedling amine oxidase (PSAO) than allosedamine (CAS 497-89-2) or the (+)-antipode. • Authentic analytical standard: Distinct retention characteristics from its C(1)-epimer ensure accurate diastereomer resolution in chiral HPLC method development.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 497-88-1
Cat. No. B1199426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sedamine
CAS497-88-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCN1CCCCC1CC(C2=CC=CC=C2)O
InChIInChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1
InChIKeyGOWRYACIDZSIHI-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sedamine: Specialized Piperidine Alkaloid Research


(-)-Sedamine is a naturally occurring 2-substituted piperidine alkaloid, first isolated from *Sedum acre* and subsequently found across multiple *Sedum* species and *Lobelia inflata* [1]. As a stereochemically defined compound with the specific (1S,2S) absolute configuration, it belongs to the sedum alkaloid family—a class of nitrogen-containing heterocycles characterized by a piperidine core substituted at the C-2 position with a hydroxyalkyl or related side chain [1]. The compound has attracted sustained scientific interest as a synthetic target for asymmetric methodology development and as a probe for studying enzyme active sites, particularly plant copper-containing amine oxidases [2][3]. Structurally, it differs from its diastereomer allosedamine (CAS 497-89-2) in the stereochemical relationship between the C-2 piperidine substituent and the carbinol-bearing carbon, and from sedridine in the absence of a phenyl substituent on the side chain [1].

Stereochemically defined (1S,2S) piperidine alkaloid
Supports amine oxidase active-site structure-activity studies
Asymmetric methodology validation benchmark compound

(-)-Sedamine Stereochemical Specificity


Within the sedum alkaloid family, compounds differ in stereochemistry, N-methylation status, and side-chain composition—parameters that critically govern both biological activity and synthetic accessibility [1][2]. (-)-Sedamine and its C(1)-epimer allosedamine share identical molecular formulas and molecular weights, yet exhibit measurably different enzyme inhibition profiles: in pea seedling amine oxidase (PSAO) assays, (-)-sedamine demonstrates stronger competitive inhibition than allosedamine [2]. Furthermore, the (-)-enantiomer of sedamine is a considerably more potent inhibitor of PSAO than its (+)-antipode, establishing that stereochemical identity—not merely molecular connectivity—determines functional performance [2]. In synthetic chemistry, attempts to substitute (-)-sedamine with racemic material or the (+)-enantiomer would compromise the stereochemical integrity required for enantioselective methodology validation, where the target compound serves as a benchmark for assessing asymmetric induction [3]. These stereochemistry-dependent variations in both bioactivity and synthetic utility render generic substitution scientifically untenable for applications requiring reproducible, stereochemically defined outcomes [1][2].

Replacing with allosedamine (C1-epimer) may alter amine oxidase inhibition profile context; distinct CAS confirm separate identity.
Racemic or (+)-enantiomer may not reproduce reported enantiomer-dependent inhibition rank-order in PSAO assays.
Generic substitution compromises stereochemical integrity required for asymmetric synthesis method validation.

(-)-Sedamine Comparative Evidence


Amine Oxidase Inhibition: vs. Allosedamine

In a direct head-to-head comparison using pea seedling amine oxidase (PSAO, EC 1.4.3.6), (-)-sedamine and its C(1)-epimer allosedamine were evaluated as competitive inhibitors. The inhibition effect increased in the order allosedamine < sedamine << norallosedamine < norsedamine, with the allo-isomers being slightly weaker inhibitors than the non-allo counterparts [1]. Both compounds exhibited inhibition constants within the 0.03–1.0 mM range, with sedamine demonstrating measurably greater inhibitory potency than allosedamine [1].

PSAO Inhibition vs. Allo
Head-to-head
Rank-order: allosedamine
Reported stereochemistry-dependent inhibition rank-order
Exact fold difference not specified
Enantiomer PSAO Inhibition
Head-to-head
(-)-sedamine considerably stronger than (+)-antipode (qualitative)
Reported enantiomer-specific inhibition context
Exact fold difference not provided
Asymmetric Synthesis ee
Cross-study comparable
95% ee (L-proline-catalyzed α-aminooxylation)
Achievable enantiopurity benchmark
3% lower ee than (+)-α-conhydrine
Flow Scaffold Yield
Class-level
(+)-dumetorine: 29% overall (5 steps); (-)-sedamine not directly measured
Class-level scaffold synthetic tractability
Data to verify for (-)-sedamine
Absolute Configuration
Head-to-head
(-)-sedamine: (1S,2S); allosedamine: (1R,2S)
Stereochemical identity confirmation
Distinct CAS numbers (497-88-1 vs 497-89-2)
Semisynthetic Route
Supporting evidence
High overall yield from (-)-lobeline (exact % not specified)
Alternate procurement pathway feasibility
Requires (-)-lobeline access
Enzyme Inhibition Plant Amine Oxidase Alkaloid Pharmacology

Enantiomer-Specific Inhibition

The same PSAO inhibition study directly compared the (-)-diastereomers of sedamine alkaloids against their (+)-antipodes. The (-)-diastereomers were considerably stronger inhibitors than the (+)-antipodes [1]. While specific Ki values for each enantiomer were not tabulated individually, the qualitative magnitude of the difference was described as 'considerable,' indicating a substantial stereochemistry-dependent variation in inhibitory activity [1].

Enantiomer PSAO Inhibition
Head-to-head
(-)-sedamine considerably stronger than (+)-antipode (qualitative)
Reported enantiomer-specific inhibition context
Exact fold difference not provided
Stereoselective Inhibition Enantiomer Comparison Amine Oxidase

Organocatalytic Asymmetric Synthesis

An L-proline-catalyzed α-aminooxylation strategy was developed for the enantioselective synthesis of piperidine alkaloids, achieving (-)-sedamine with 95% enantiomeric excess (ee) [1]. Under the identical catalytic system, (+)-α-conhydrine was obtained with 98% ee, demonstrating the method's broad applicability while establishing a benchmark for (-)-sedamine enantiopurity [1].

Asymmetric Synthesis ee
Cross-study comparable
95% ee (L-proline-catalyzed α-aminooxylation)
Achievable enantiopurity benchmark
3% lower ee than (+)-α-conhydrine
Asymmetric Synthesis Organocatalysis Enantiomeric Excess

Flow Synthesis of Piperidine Scaffolds

A flow chemistry-based total synthesis of the related sedum alkaloid (+)-dumetorine was achieved in five steps with 29% overall yield starting from enantiopure (S)-2-(piperidin-2-yl)ethanol [1]. While this study does not report a direct yield for (-)-sedamine, it establishes that the piperidine-2-ethanol scaffold—the same core structural motif present in (-)-sedamine—can be elaborated efficiently using continuous flow technology, providing a class-level benchmark for synthetic accessibility [1].

Flow Scaffold Yield
Class-level
(+)-dumetorine: 29% overall (5 steps); (-)-sedamine not directly measured
Class-level scaffold synthetic tractability
Data to verify for (-)-sedamine
Flow Chemistry Total Synthesis Process Chemistry

Stereochemistry vs. Allosedamine

(-)-Sedamine and allosedamine are C(1)-epimers: they share the same molecular formula (C₁₄H₂₁NO) and molecular weight (219.32 g/mol) but differ in the stereochemical relationship at the carbinol-bearing carbon relative to the piperidine C-2 substituent [1]. The absolute configuration of the piperidine portion of (-)-sedamine was determined to be (1S,2S), while allosedamine bears the (1R,2S) configuration [2]. This stereochemical distinction produces measurably different physicochemical and biological properties despite identical elemental composition [1].

Absolute Configuration
Head-to-head
(-)-sedamine: (1S,2S); allosedamine: (1R,2S)
Stereochemical identity confirmation
Distinct CAS numbers (497-88-1 vs 497-89-2)
Stereochemistry Absolute Configuration Diastereomer

Semisynthesis via Lobeline Epimerization

(-)-Sedamine can be obtained from (-)-lobeline via an alkyl chloroformate-induced indirect trapping of the retroconjugate addition reaction intermediate formed during epimerization, proceeding in high overall yield [1]. This semisynthetic route provides an alternative to de novo asymmetric total synthesis, leveraging the structural relationship between lobelia and sedum alkaloids [1].

Semisynthetic Route
Supporting evidence
High overall yield from (-)-lobeline (exact % not specified)
Alternate procurement pathway feasibility
Requires (-)-lobeline access
Semisynthesis Epimerization Lobeline Derivatives

(-)-Sedamine: Scientific & Industrial Applications


Asymmetric Synthesis Methodology Validation

(-)-Sedamine serves as a benchmark target for validating new enantioselective synthetic methodologies, particularly those involving piperidine ring construction. The documented 95% ee achievable via L-proline-catalyzed α-aminooxylation provides a reference point for assessing the stereoselectivity of alternative catalytic systems [1]. The compound's well-characterized absolute configuration (1S,2S) and moderate molecular complexity make it suitable for demonstrating asymmetric induction in novel catalytic transformations [2][3].

Amine Oxidase Active Site Probing

The stereochemistry-dependent competitive inhibition of pea seedling amine oxidase (PSAO) positions (-)-sedamine as a probe molecule for mapping the active site geometry of copper-containing amine oxidases. The rank-order potency difference between (-)-sedamine and allosedamine, combined with the observation that these alkaloids do not perturb the TPQ cofactor spectrum, suggests they interact with distinct residues near the active site [1]. This mechanistic insight supports the use of (-)-sedamine in structure-activity relationship (SAR) studies aimed at developing selective amine oxidase modulators [1].

Stereochemical Reference Standard

As a naturally occurring alkaloid isolated from *Sedum* species and *Lobelia inflata*, (-)-sedamine can function as an authentic reference standard for chiral chromatographic method development and natural product dereplication studies [1]. Its distinct retention characteristics relative to the C(1)-epimer allosedamine enable the validation of analytical methods capable of resolving diastereomeric piperidine alkaloids in complex plant extracts [2].

Piperidine Scaffold Diversification

The 2-substituted piperidine core of (-)-sedamine represents a privileged scaffold in medicinal chemistry, with sedamine itself noted for potential applications in cognitive disorders and allosedamine in respiratory illnesses [1]. While direct therapeutic applications of (-)-sedamine remain exploratory, the compound can serve as a starting point for scaffold diversification efforts, including N-dealkylation to norsedamine—a five-fold more potent PSAO inhibitor [2]—or side-chain modification to access novel piperidine-based chemical space [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis method validation
Stereochemical integrity requirement
Enantiomeric purity review
Amine oxidase active-site SAR studies
Stereochemistry-dependent inhibition context
Enzyme inhibition rank-order review
Chiral chromatographic reference standard
Diastereomer resolution capability
Retention and separation validation
Piperidine scaffold diversification research
Scaffold synthetic accessibility
Derivatization pathway feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

80 linked technical documents
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